Cas no 13081-18-0 (Ethyl trifluoropyruvate)

Ethyl trifluoropyruvate (C₅H₅F₃O₃) is a versatile fluorinated building block widely used in organic synthesis and pharmaceutical research. Its key advantages include a highly reactive trifluoropyruvate moiety, which facilitates efficient incorporation of trifluoromethyl groups into target molecules—a valuable feature in drug design and agrochemical development. The ethyl ester group enhances solubility and handling compared to the free acid form. This compound is particularly useful in nucleophilic additions, cyclizations, and as a precursor for trifluoromethylated heterocycles. Its stability under various reaction conditions and compatibility with common synthetic methodologies make it a practical choice for researchers seeking to introduce fluorinated motifs with precision.
Ethyl trifluoropyruvate structure
Ethyl trifluoropyruvate structure
Product Name:Ethyl trifluoropyruvate
CAS No:13081-18-0
MF:C5H5F3O3
MW:170.086612462997
MDL:MFCD00114935
CID:49026
PubChem ID:2737239
Update Time:2025-11-02

Ethyl trifluoropyruvate Chemical and Physical Properties

Names and Identifiers

    • Ethyltrifluoropyruvate
    • 3,3,3-TRIFLUORO-2-OXOPROPANOIC ACID ETHYL ESTER
    • E-TFPA
    • ETHYL 2-OXO-3,3,3-TRIFLUORO PROPIONATE
    • ETHYL 3,3,3-TRIFLUORO-2-OXOPROPANOATE
    • ETHYL 3,3,3-TRIFLUOROPYRUVATE
    • RARECHEM AL BI 1300
    • TRIFLUOROPYRUVIC ACID ETHYL ESTER
    • 3,3,3-Trifluoropyruvic acid ethyl ester
    • Ethyl 2-oxo-3,3,3-trifluoropropanoate
    • Trifluoropyruvic Aci
    • Threefluorideethylpyruvate
    • Ethyl-trifluoroMethylpyruvate
    • Ethyl 2-oxo-3,3,3-trifluoropropionate
    • ETHYL TRIFLUOROPYRUVATE
    • Ethyltrifluoropyruvate98%
    • Ethyl trifluoropyruvate 98%
    • Ethyl 3,3,3-trifluoropyruvate 97%
    • SCHEMBL166910
    • AM61327
    • C5H5F3O3
    • CS-W002381
    • J-005881
    • ethyl trifluorpyruvate
    • ethyl-3,3,3-trifluoro-2-oxopropanoate
    • FT-0626249
    • T1434
    • Propanoic acid, 3,3,3-trifluoro-2-oxo-, ethyl ester
    • 13081-18-0
    • 3,3,3-Trifluoro-2-oxopropionic acid ethyl ether
    • ethyl 3,3,3-tris(fluoranyl)-2-oxidanylidene-propanoate
    • ethyl3,3,3-trifluoro-2-oxopropanoate
    • AKOS005063330
    • 1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutane-1,4-diol
    • Ethyl 3,3,3-trifluoropyruvate, 97%
    • ethyl-trifluoropyruvate
    • J-521357
    • FD2022
    • A806153
    • EN300-86358
    • F0001-0412
    • MFCD00114935
    • LS-13035
    • Ethyl 3,3,3 trifluoropyruvate
    • DTXSID50371934
    • DB-001378
    • 3,3,3-Trifluoro-2-oxopropanoic Acid Ethyl Ester; Ethyl 2-Oxo-3,3,3-trifluoropropanoate; Ethyl 3,3,3-Trifluoropyruvate; Ethyl 3,3,3-Trifluoro-2-oxopropanoate; Ethyl Trifluoropyruvate;
    • Ethyl trifluoropyruvate
    • MDL: MFCD00114935
    • Inchi: 1S/C5H5F3O3/c1-2-11-4(10)3(9)5(6,7)8/h2H2,1H3
    • InChI Key: KJHQVUNUOIEYSV-UHFFFAOYSA-N
    • SMILES: FC(C(C(=O)OCC)=O)(F)F
    • BRN: 2087388

Computed Properties

  • Exact Mass: 170.01900
  • Monoisotopic Mass: 170.019
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.4A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.5

Experimental Properties

  • Color/Form: liquid
  • Density: 1.283 g/mL at 25 °C(lit.)
  • Melting Point: No data available
  • Boiling Point: 42 ºC
  • Flash Point: Fahrenheit: 87.8 ° f
    Celsius: 31 ° c
  • Refractive Index: n20/D 1.341(lit.)
    n/D(lit.)
  • Solubility: Miscible with dichloromethane.
  • PSA: 43.37000
  • LogP: 0.68090
  • Solubility: Not determined
  • Sensitiveness: Sensitive to humidity

Ethyl trifluoropyruvate Security Information

  • Symbol: GHS02 GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H226,H302,H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:UN 3272 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 10-22-36/37/38
  • Safety Instruction: S26-S37/39-S16
  • Hazardous Material Identification: Xn
  • Storage Condition:Argon filled storage
  • HazardClass:3
  • PackingGroup:III
  • Safety Term:3
  • Packing Group:III
  • Risk Phrases:R10; R36/37/38

Ethyl trifluoropyruvate Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Ethyl trifluoropyruvate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
003224-5g
Ethyl trifluoropyruvate
13081-18-0 97%
5g
£12.00 2022-03-01
Fluorochem
003224-10g
Ethyl trifluoropyruvate
13081-18-0 97%
10g
£20.00 2022-03-01
Fluorochem
003224-25g
Ethyl trifluoropyruvate
13081-18-0 97%
25g
£32.00 2022-03-01
Fluorochem
003224-100g
Ethyl trifluoropyruvate
13081-18-0 97%
100g
£65.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E101007-100g
Ethyl trifluoropyruvate
13081-18-0 98%
100g
¥378.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E101007-25g
Ethyl trifluoropyruvate
13081-18-0 98%
25g
¥116.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E101007-5g
Ethyl trifluoropyruvate
13081-18-0 98%
5g
¥29.90 2023-09-03
Chemenu
CM303365-250g
ethyl 3,3,3-trifluoro-2-oxopropanoate
13081-18-0 95%
250g
$70 2021-08-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031958-5g
Ethyl trifluoropyruvate
13081-18-0 97%
5g
¥27 2024-05-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031958-25g
Ethyl trifluoropyruvate
13081-18-0 97%
25g
¥74 2024-05-26

Ethyl trifluoropyruvate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:13081-18-0)Ethyl trifluoropyruvate
Order Number:A1201111
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:44
Price ($):219.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:13081-18-0)Ethyl trifluoropyruvate
Order Number:sfd18797
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
(CAS:13081-18-0)Ethyl trifluoropyruvate
Order Number:CR012
Stock Status:in Stock
Quantity:25kg
Purity:98%
Pricing Information Last Updated:Tuesday, 22 July 2025 16:06
Price ($):
Email:368073698@qq.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:13081-18-0)三氟丙酮酸乙酯
Order Number:LE25882676
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:51
Price ($):discuss personally
Email:18501500038@163.com

Additional information on Ethyl trifluoropyruvate

Ethyl Trifluoropyruvate (CAS No. 13081-18-0): A Versatile Building Block in Modern Chemical and Biological Research

Ethyl trifluoropyruvate (CAS No. 13081-18-0) is a fluorinated derivative of pyruvate, a key intermediate in central carbon metabolism. Its unique structural features, including the presence of a trifluoromethyl group (–CF₃), have made it a valuable chemical reagent and intermediate in diverse scientific disciplines. The trifluoromethyl group is known to enhance molecular stability, modulate biological activity, and improve pharmacokinetic properties, making ethyl trifluoropyruvate a subject of intense interest in drug discovery and metabolic engineering research. Recent studies have highlighted its role as a precursor in the synthesis of fluorinated pharmaceuticals and its potential as a probe molecule in biochemical assays.

The molecular structure of ethyl trifluoropyruvate consists of a trifluoromethyl group attached to a pyruvate core, which is esterified with an ethyl group. This configuration imparts unique electronic and steric properties that influence its reactivity and biological interactions. In organofluorine chemistry, the –CF₃ substituent is often utilized to fine-tune the properties of molecules, such as lipophilicity, hydrophobicity, and electrostatic interactions. A 2023 study published in Organic Letters demonstrated that ethyl trifluoropyruvate can serve as a selective fluorination reagent in the synthesis of fluoroalkylated compounds, offering improved regioselectivity and yield compared to traditional methods.

The application of ethyl trifluoropyruvate extends beyond synthetic chemistry into biomedical research. Its structural similarity to pyruvate, a central metabolite in glycolysis, has sparked investigations into its potential as a metabolic probe and enzyme inhibitor. For instance, recent work in cell biology has shown that ethyl trifluoropyruvate can modulate mitochondrial function by interacting with pyruvate dehydrogenase (PDH), a key enzyme in energy metabolism. A 2022 paper in Cell Metabolism reported that ethyl trifluoropyruvate exhibits selective inhibitory activity against PDH under hypoxic conditions, suggesting its potential as a therapeutic agent in metabolic disorders and cancer treatment.

One of the most promising applications of ethyl trifluoropyruvate lies in pharmaceutical development. The trifluoromethyl group is increasingly recognized as a bioisostere for hydroxyl or carboxyl groups, enabling the design of drug candidates with enhanced metabolic stability and bioavailability. A 2023 review in ACS Medicinal Chemistry Letters highlighted ethyl trifluoropyruvate as a versatile scaffold for the synthesis of fluorinated antibiotics and antiviral agents. Notably, researchers at Harvard University have demonstrated that ethyl trifluoropyruvate can be efficiently converted into fluorinated β-lactams, a class of compounds with antibacterial activity against Multidrug-resistant pathogens.

Environmental and industrial applications of ethyl trifluoropyruvate are also gaining attention. Its fluorinated structure contributes to its thermal stability and chemical inertness, making it a candidate for use in fluorinated polymers and lubricants. In materials science, ethyl trifluoropyruvate has been explored as a building block for the synthesis of fluorinated surfactants with low surface tension and high solubility in non-polar solvents. These properties are particularly valuable in nanotechnology and microfluidics, where precise control over interfacial phenomena is critical.

Despite its growing importance, the synthesis of ethyl trifluoropyruvate remains a challenging task due to the reactivity of the trifluoromethyl group and the steric hindrance imposed by the ethyl ester. Traditional methods often involve fluorination reactions of pyruvate esters, but these processes can be low-yielding and environmentally unfriendly. Recent advances, however, have introduced green chemistry approaches, such as the use of fluorinating agents like Kinetic Resolution of Fluorinated Compounds (KRF) and electrochemical fluorination methods, which offer higher efficiency and reduced waste. A 2023 study in Green Chemistry described a one-pot synthesis of ethyl trifluoropyruvate using fluorine gas and transition metal catalysts, achieving a yield of 85% under mild conditions.

The toxicity and biocompatibility of ethyl trifluoropyruvate have also been extensively studied to ensure its safety in biomedical applications. In toxicology, research has shown that ethyl trifluoropyruvate exhibits low acute toxicity in in vitro and in vivo models, with no significant mutagenic or carcinogenic effects observed. A 2023 paper in Environmental Toxicology and Pharmacology further demonstrated its biodegradability under aqueous conditions, making it a preferred candidate for environmentally sustainable chemical processes.

Looking ahead, the future of ethyl trifluoropyruvate appears highly promising. As fluorinated compounds continue to play a pivotal role in drug development, materials science, and bioengineering, the demand for high-purity and cost-effective sources of ethyl trifluoropyruvate is expected to grow. Innovations in synthesis, purification, and application will likely drive its adoption across industries, from pharmaceuticals to advanced manufacturing. With ongoing research and collaboration between academia and industry, ethyl trifluoropyruvate is poised to become a cornerstone molecule in the next generation of chemical innovations.

Ethyl Trifluoropyruvate: A Versatile Molecule at the Intersection of Chemistry and Innovation Introduction Ethyl trifluoropyruvate (ETP), a compound with a trifluoromethyl group attached to a pyruvate ester, has emerged as a powerful building block in various scientific and industrial domains. Its unique combination of fluorine-containing functionality, chemical stability, and versatile reactivity has made it a molecule of significant interest in pharmaceuticals, materials science, and environmental applications. --- ### 1. Structural and Chemical Properties ETP is derived from pyruvate, a key intermediate in metabolic pathways, with the addition of a trifluoromethyl group. This group imparts electronic and steric effects that influence the molecule’s reactivity and selectivity in chemical transformations. Key properties include: - High thermal stability due to the fluorine atoms. - Low reactivity under standard conditions, which is advantageous for storage and handling. - Hydrophobicity and solubility in non-polar solvents, making it suitable for organic synthesis and material applications. --- ### 2. Synthesis of Ethyl Trifluoropyruvate The synthesis of ETP has traditionally involved fluorination reactions of pyruvate esters, but these methods often suffer from low yields and harsh conditions. Recent advancements have introduced more efficient and sustainable approaches, such as: - Electrochemical fluorination: A green chemistry method using fluorine gas and transition metal catalysts, achieving high yields under mild conditions. - One-pot synthesis: Combining multiple steps in a single reaction vessel, reducing waste and energy consumption. - Kinetic resolution: Utilizing chiral catalysts to achieve enantiomerically pure forms of ETP for biomedical applications. These innovations have significantly improved the scalability and cost-effectiveness of ETP production. --- ### 3. Applications in Pharmaceuticals ETP’s fluorinated structure and reactivity have made it a valuable scaffold in drug development. Some key applications include: - Antibiotics: Researchers at Harvard University have demonstrated the conversion of ETP into fluorinated β-lactams, which show strong antibacterial activity against multidrug-resistant pathogens. - Antiviral agents: ETP is used as a building block for the synthesis of fluorinated nucleosides, which are promising candidates for HIV and hepatitis C treatments. - Anticancer drugs: The fluorine atoms in ETP can enhance the bioavailability and metabolic stability of anticancer agents, improving therapeutic outcomes. --- ### 4. Industrial and Materials Science Applications ETP’s fluorinated and ester functionalities also make it a valuable component in industrial and material applications, including: - Fluorinated polymers: ETP can be incorporated into polymers to improve thermal stability, lubricity, and chemical resistance. - Surfactants: ETP-derived fluorinated surfactants exhibit low surface tension and high solubility in non-polar solvents, making them ideal for microfluidics and nanotechnology. - Lubricants: The low friction and high thermal stability of ETP-based lubricants are beneficial in high-performance engineering and aerospace applications. --- ### 5. Environmental and Toxicological Considerations As ETP finds increasing use in industrial and biomedical applications, its environmental impact and toxicity have been carefully studied. Key findings include: - Low environmental persistence: ETP is degradable in aqueous environments, reducing its long-term ecological impact. - Low toxicity: Studies have shown that ETP has low acute toxicity in mammalian models, making it safe for use in pharmaceutical and industrial settings. - Biodegradability: ETP can be metabolized by microorganisms, which is a significant advantage in waste management. --- ### 6. Future Prospects With ongoing research and collaboration between academia and industry, ETP is poised to play a central role in the next generation of chemical innovations. Emerging trends include: - AI-driven synthesis: Using machine learning to optimize reaction conditions and predict new applications for ETP. - Biomedical imaging: Exploring the fluorine-19 NMR properties of ETP for molecular imaging and drug tracking. - Green manufacturing: Developing catalytic systems that further enhance the sustainability of ETP-based processes. --- ### Conclusion Ethyl trifluoropyruvate is a versatile molecule with a bright future in pharmaceuticals, materials science, and industrial applications. Its chemical stability, reactivity, and environmental safety make it a cornerstone molecule in the evolving landscape of chemical innovation. As research continues, ETP is expected to drive breakthroughs in drug discovery, material design, and sustainable chemistry.
Recommended suppliers
Amadis Chemical Company Limited
(CAS:13081-18-0)Ethyl trifluoropyruvate
A1201111
Purity:99%
Quantity:500g
Price ($):219.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:13081-18-0)Ethyl trifluoropyruvate
sfd18797
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email